Non-Corrosive Thermal Decomposition to HfO2
Hafnium sulfate decomposes to hafnium oxide (HfO2) at temperatures exceeding 500°C . In contrast, hafnium chloride (HfCl4) hydrolyzes and decomposes, releasing corrosive hydrogen chloride (HCl) gas, which can damage deposition equipment and contaminate films [1]. The thermogravimetric analysis (TGA) of hafnium sulfate shows a single, well-defined decomposition step in vacuum, yielding only HfO2, sulfur oxides, and oxygen, which is a cleaner process compared to halide precursors [2].
| Evidence Dimension | Thermal decomposition byproducts and temperature |
|---|---|
| Target Compound Data | Decomposes at >500°C; primary gaseous products are sulfur oxides and oxygen; solid product is HfO2 [2] |
| Comparator Or Baseline | Hafnium chloride (HfCl4) hydrolyzes and releases corrosive HCl gas [1] |
| Quantified Difference | Non-corrosive sulfur oxides vs. corrosive HCl gas; >500°C vs. variable hydrolysis |
| Conditions | Thermogravimetric analysis (TGA) in air or vacuum |
Why This Matters
For ALD/CVD of HfO2 thin films, using a sulfate precursor avoids corrosive byproducts, reducing equipment maintenance and the risk of chloride contamination in the dielectric layer.
- [1] American Elements. (2026). Hafnium Chloride Product Page. Retrieved from https://www.americanelements.com/hafnium-chloride-13499-05-3 View Source
- [2] Papazian, H. A., Pizzolato, P. J., & Orrell, R. R. (1972). The Thermal Decomposition of Aluminum Sulfate and Hafnium Sulfate. Thermochimica Acta, 4(2), 97-103. View Source
